(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a diterpenoid compound primarily isolated from the oleoresins of Copaifera species. It is known for its unique structure and potential biological activities. This compound has been studied for its cytotoxicity and anti-inflammatory properties, although its biological activity is not always evident .
Vorbereitungsmethoden
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid can be isolated from natural sources such as the oleoresins of Copaifera species. The isolation process typically involves various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The structure of kolavic acid is elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Analyse Chemischer Reaktionen
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a reference compound in the study of diterpenoids.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of kolavic acid involves its interaction with specific molecular targets and pathways. For instance, kolavic acid has been shown to inhibit the enzyme lipoxygenase, which plays a role in the inflammatory response . Additionally, it may interact with other enzymes and receptors involved in cellular processes, although further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is part of a group of diterpenoid acids, including copalic acid, 3-hydroxy-copalic acid, 3-acetoxy-copalic acid, hardwickiic acid, and kaurenoic acid . Compared to these similar compounds, kolavic acid is unique in its specific structural features and biological activities. For example, while copalic acid and kaurenoic acid exhibit significant hemolytic activities, kolavic acid does not show toxicity to normal or tumor cell lines .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and potential biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
1782-71-4 |
---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.456 |
IUPAC-Name |
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12+/t14-,16-,19+,20+/m0/s1 |
InChI-Schlüssel |
FMWSHZRIJXQMOO-LCZQYEALSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
Synonyme |
(4aS)-5α-[(E)-4-Carboxy-3-methyl-3-butenyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6β,8aβ-trimethyl-1-naphthoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.